molecular formula C7H8ClF3N2 B2778186 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride CAS No. 2375269-60-4

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B2778186
CAS No.: 2375269-60-4
M. Wt: 212.6
InChI Key: JXXVZIGMXAWAMF-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct physical and chemical characteristics, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the difluoroethylamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields of fluorinated pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation may produce pyridine N-oxides.

Scientific Research Applications

2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with fewer fluorine atoms.

    3-Fluoropyridine: Another fluorinated pyridine with a different substitution pattern.

    2,6-Difluoropyridine: A compound with two fluorine atoms at different positions on the pyridine ring.

Uniqueness: 2,2-Difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride is unique due to the presence of both difluoroethylamine and fluoropyridine moieties in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2,2-difluoro-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-4-2-1-3-12-6(4)5(11)7(9)10;/h1-3,5,7H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVZIGMXAWAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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